
(E)-4-(4-acetyl-5-methylfuran-2-yl)but-3-en-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-4-(4-acetyl-5-methylfuran-2-yl)but-3-en-2-one is an organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring substituted with an acetyl group and a methyl group, along with a butenone side chain. The compound’s structure imparts unique chemical properties, making it of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(4-acetyl-5-methylfuran-2-yl)but-3-en-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-acetyl-5-methylfuran, which can be obtained through the acetylation of 5-methylfuran.
Formation of the Butenone Side Chain: The next step involves the formation of the butenone side chain through a condensation reaction between 4-acetyl-5-methylfuran and an appropriate aldehyde or ketone under basic conditions.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Catalysts and solvents are carefully selected to ensure efficient conversion and easy separation of the final product.
化学反应分析
Types of Reactions
(E)-4-(4-acetyl-5-methylfuran-2-yl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, and ketones.
Reduction: Alcohols and alkanes.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
科学研究应用
(E)-4-(4-acetyl-5-methylfuran-2-yl)but-3-en-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, flavors, and fragrances due to its unique chemical properties.
作用机制
The mechanism of action of (E)-4-(4-acetyl-5-methylfuran-2-yl)but-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction processes.
Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.
相似化合物的比较
Similar Compounds
4-acetyl-5-methylfuran: A precursor in the synthesis of (E)-4-(4-acetyl-5-methylfuran-2-yl)but-3-en-2-one.
4-(4-acetyl-5-methylfuran-2-yl)butan-2-one: A similar compound with a saturated butanone side chain.
4-(4-acetyl-5-methylfuran-2-yl)but-2-en-2-one: A similar compound with a different position of the double bond in the butenone side chain.
Uniqueness
This compound is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity
属性
分子式 |
C11H12O3 |
|---|---|
分子量 |
192.21 g/mol |
IUPAC 名称 |
(E)-4-(4-acetyl-5-methylfuran-2-yl)but-3-en-2-one |
InChI |
InChI=1S/C11H12O3/c1-7(12)4-5-10-6-11(8(2)13)9(3)14-10/h4-6H,1-3H3/b5-4+ |
InChI 键 |
IHCAOTLWTQBZPI-SNAWJCMRSA-N |
手性 SMILES |
CC1=C(C=C(O1)/C=C/C(=O)C)C(=O)C |
规范 SMILES |
CC1=C(C=C(O1)C=CC(=O)C)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



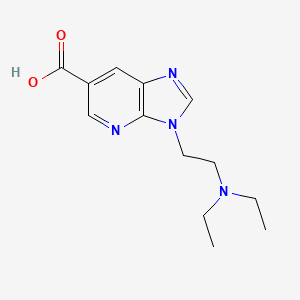
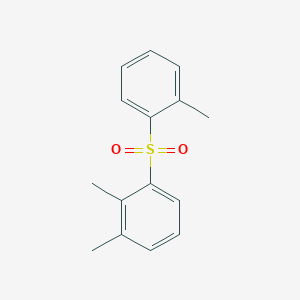
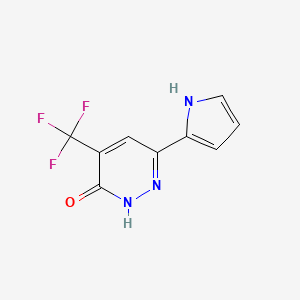
![Methyl 3-Fluoro-3-[4-(trifluoromethyl)-2-pyridyl]cyclobutanecarboxylate](/img/structure/B13729135.png)
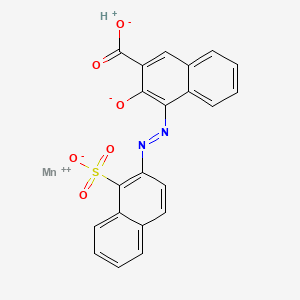
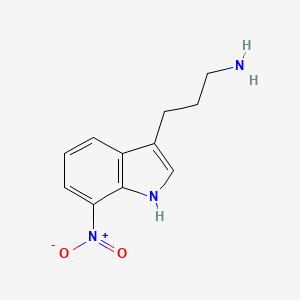
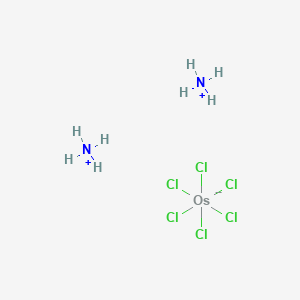
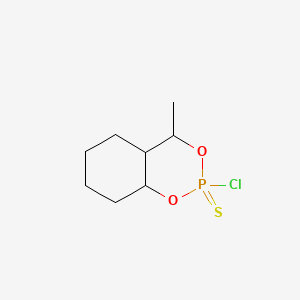
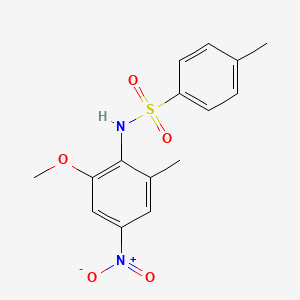
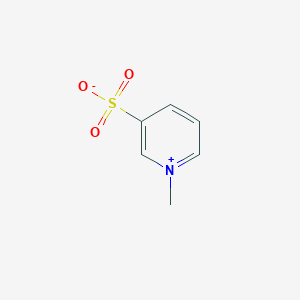
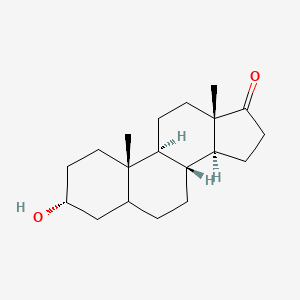

![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-hexadecoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13729172.png)
